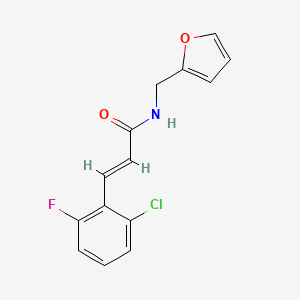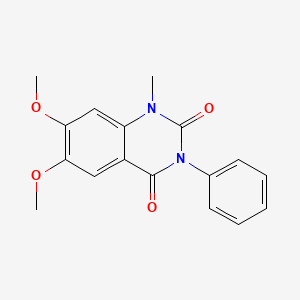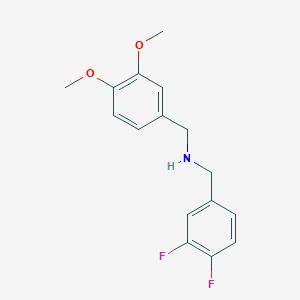![molecular formula C17H15N3O3S B5695143 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAC, is a chemical compound that has been widely studied for its potential applications in scientific research. PTAC belongs to the family of thiadiazole compounds, which have been shown to exhibit a range of biological activities. In
Applications De Recherche Scientifique
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in a range of scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In bacteria, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to disrupt bacterial cell wall synthesis and inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication.
Biochemical and Physiological Effects
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth, which may contribute to its antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad range of potential applications in scientific research. 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have anti-cancer, anti-inflammatory, and antimicrobial effects, making it a versatile compound for studying various biological processes. Additionally, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate dosages and safety measures when working with 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives with improved activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide and its potential applications in other areas of scientific research. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with a range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and antimicrobial effects. However, researchers must be careful to use appropriate dosages and safety measures when working with 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide. Future research directions include the development of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives, further studies on its mechanism of action, and studies on its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-aminobenzoic acid with thiosemicarbazide to form 2-(1,3,4-thiadiazol-2-yl)benzoic acid. This compound is then reacted with chloroacetyl chloride to form 2-(1,3,4-thiadiazol-2-yl)acetamido benzoic acid. Finally, the phenoxy group is introduced by reacting the compound with phenol in the presence of a base. The overall synthesis method is shown in Figure 1.
Propriétés
IUPAC Name |
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQLIDKEXHCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)




![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)